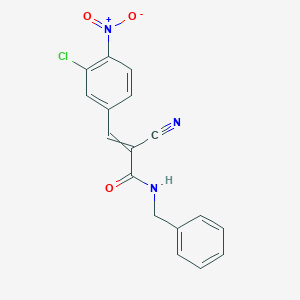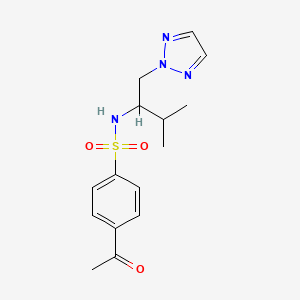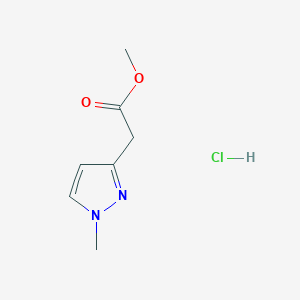
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, also known as BCNPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depends on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to disrupt the cell membrane of fungi and bacteria, leading to cell death. In materials science, the mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves its ability to act as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depend on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the growth of cancer cells and induce cell death. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to exhibit potent antifungal and antimicrobial activity. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used to synthesize functional materials with unique optical and electronic properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high purity, stability, and versatility. N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can be easily modified to produce derivatives with different properties, making it a valuable tool for scientific research. However, the limitations of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide include its potential toxicity and limited solubility in organic solvents.
Future Directions
The future directions of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide research are numerous and diverse. Some potential areas of research include the development of new anticancer agents based on N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, the synthesis of novel materials using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a building block, and the exploration of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a fluorescent probe for the detection of other analytes. Additionally, the potential applications of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in other fields, such as catalysis and energy storage, should be investigated.
Synthesis Methods
The synthesis of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves the reaction of benzylamine with 3-chloro-4-nitrobenzaldehyde to form N-benzyl-3-(3-chloro-4-nitrophenyl)prop-2-enamide. This compound is then subjected to a Knoevenagel condensation reaction with malononitrile to produce N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide. The synthesis method of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been optimized to obtain high yields and purity.
Scientific Research Applications
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been investigated for its anticancer, antifungal, and antimicrobial properties. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used as a building block for the synthesis of functional materials. In analytical chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been employed as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-9-13(6-7-16(15)21(23)24)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWMJZUOAEKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2906419.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906426.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906429.png)
![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile](/img/structure/B2906436.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2906437.png)

![3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2906439.png)
![1-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2906440.png)